N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
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Overview
Description
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide: is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiolane ring, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of an appropriate α-hydroxy ketone with an amide.
Introduction of the Thiolane Ring: The thiolane ring can be introduced through a nucleophilic substitution reaction involving a thiolane precursor and a suitable leaving group.
Coupling with Pyridine Carboxamide: The final step involves coupling the oxazole-thiolane intermediate with a pyridine carboxamide derivative under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification Techniques: Using chromatography or recrystallization to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole and pyridine rings can participate in hydrogen bonding and π-π interactions, while the thiolane ring can engage in covalent interactions with nucleophilic sites.
Comparison with Similar Compounds
Similar Compounds
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide: can be compared with other compounds containing oxazole, thiolane, and pyridine moieties.
Uniqueness
Unique Combination of Functional Groups: The presence of oxazole, thiolane, and pyridine carboxamide in a single molecule is relatively rare, providing unique chemical properties.
Versatility in Reactions: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-17(2,3)13-9-15(23-20-13)19-16(21)11-4-6-18-14(8-11)22-12-5-7-24-10-12/h4,6,8-9,12H,5,7,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLVBRIVKVOWEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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